molecular formula C18H11N5O3 B10865822 4-[(7-Methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

4-[(7-Methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10865822
M. Wt: 345.3 g/mol
InChI Key: XLNHOJQONDFMJN-UHFFFAOYSA-N
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Description

2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound that features a quinoline moiety, a nitro group, and two cyano groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then functionalized with a methoxy group. The introduction of the nitro group can be achieved through nitration reactions, while the cyano groups are introduced via cyanation reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale nitration and cyanation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the quinoline moiety suggests potential interactions with DNA or proteins, while the nitro and cyano groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

    Nitro Compounds: Compounds such as nitrobenzene and nitroaniline, which contain nitro groups.

    Cyano Compounds: Compounds like acetonitrile and benzonitrile, which contain cyano groups.

Uniqueness

2-CYANO-4-[(7-METHOXY-3-QUINOLYL)AMINO]-5-NITROPHENYL CYANIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and cyano groups, along with the quinoline moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H11N5O3

Molecular Weight

345.3 g/mol

IUPAC Name

4-[(7-methoxyquinolin-3-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H11N5O3/c1-26-15-3-2-11-4-14(10-21-16(11)7-15)22-17-5-12(8-19)13(9-20)6-18(17)23(24)25/h2-7,10,22H,1H3

InChI Key

XLNHOJQONDFMJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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